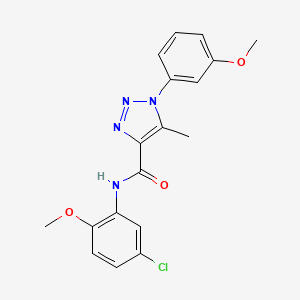

N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" belongs to a class of chemicals known for their triazole core, a common motif in medicinal chemistry due to its resemblance to peptide linkages, offering potential biological activity.

Synthesis Analysis

The synthesis of related triazole derivatives often involves click chemistry or multi-step syntheses, including azide-alkyne cycloaddition, amidation, or condensation reactions. For example, Pokhodylo et al. (2020) describe a two-step synthesis involving the enole-mediated click Dimroth reaction followed by acid amidation to obtain a structurally similar compound (Pokhodylo, Slyvka, & Pavlyuk, 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, providing insights into conformation, crystal packing, and intermolecular interactions. For instance, Alotaibi et al. (2018) used single crystal X-ray diffraction to confirm the structure of a triazole derivative, highlighting the importance of these techniques in understanding the spatial arrangement of atoms (Alotaibi et al., 2018).

Chemical Reactions and Properties

Triazole compounds engage in various chemical reactions, including hydrogen bonding and halogen interactions, contributing to their stability and reactivity. The extended structure of these compounds can form homodimers linked by hydrogen bonds, as shown in some triazole derivatives, indicating their potential for diverse chemical behavior (Pokhodylo, Slyvka, & Pavlyuk, 2020).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, due to its triazole core, is a part of research focused on the synthesis of novel heterocyclic compounds. These compounds have shown a range of biological activities, including antimicrobial and antitumor properties. For instance, a study detailed the potent synthesis of triazolopyrimidines using a protocol that involves components like benzaldehyde derivatives and triazoles, showcasing the importance of the triazole component in synthesizing biologically active compounds (Gilava, Patel, Ram, & Chauhan, 2020).

Antimicrobial Activities

Triazole derivatives, including compounds similar to N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and assessed for their antimicrobial activities. Such studies reveal the potential of these compounds to serve as bases for the development of new antimicrobial agents. For example, triazole compounds have been shown to possess good to moderate activities against various test microorganisms, highlighting their significance in the search for new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Corrosion Inhibition

Apart from biological activities, triazole derivatives exhibit significant industrial applications such as corrosion inhibition. The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, for example, has been demonstrated to effectively inhibit the corrosion of mild steel in hydrochloric acid medium. This suggests that derivatives of triazole, by extension, could offer promising routes to new corrosion inhibitors (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Antitumor Activities

Research into triazole derivatives also extends to antitumor activities, where compounds like N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could be investigated for their potential in cancer therapy. The structural components of these molecules have been associated with cytotoxic effects against various cancer cell lines, underscoring their potential as templates for antitumor drug development (Hassan, Hafez, & Osman, 2014).

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-15-9-12(19)7-8-16(15)26-3)21-22-23(11)13-5-4-6-14(10-13)25-2/h4-10H,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRRZFDTXLRATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2483971.png)

![N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate](/img/structure/B2483972.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)

![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)